2,2-Diethoxyethylamine

Catalog No.
S662038
CAS No.
645-36-3
M.F
C6H15NO2
M. Wt
133.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Diethoxyethylamine

CAS Number

645-36-3

Product Name

2,2-Diethoxyethylamine

IUPAC Name

2,2-diethoxyethanamine

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

InChI

InChI=1S/C6H15NO2/c1-3-8-6(5-7)9-4-2/h6H,3-5,7H2,1-2H3

InChI Key

HJKLEAOXCZIMPI-UHFFFAOYSA-N

SMILES

CCOC(CN)OCC

Synonyms

Amino-acetaldehyde Diethyl Acetal; 1,1-Diethoxy-2-aminoethane; 1-Amino-2,2-diethoxyethane; 2,2-Bis(ethyloxy)ethanamine; 2,2-Diethoxyethanamine; 2,2-Diethoxyethylamine; 2-Aminoacetaldehyde Diethyl Acetal; Aminoacetaldehyde Diethyl Acetal; Glycinaldehy

Canonical SMILES

CCOC(CN)OCC

The exact mass of the compound Aminoacetal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19501. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2-Diethoxyethylamine (CAS 645-36-3), commonly known as aminoacetaldehyde diethyl acetal, is a highly versatile, bifunctional aliphatic building block used extensively in pharmaceutical and fine chemical manufacturing. It features a reactive primary amine and a robustly protected aldehyde in the form of a diethyl acetal . This structural configuration provides a stable, commercially viable equivalent to the highly unstable unprotected aminoacetaldehyde. In procurement and material selection, it is prioritized for its ability to undergo clean N-alkylation, amidation, or multicomponent condensations, while preserving the masked aldehyde for subsequent acid-catalyzed cyclization into high-value heterocycles such as isoquinolines, imidazoles, and pyrazines [1].

Research Fit

Masked aldehyde for controlled, stepwise reactivity
Stable under basic and nucleophilic conditions
Enables one-pot heterocycle synthesis via acid deprotection

Attempting to substitute 2,2-Diethoxyethylamine with unprotected aminoacetaldehyde is practically impossible for commercial manufacturing, as the free aldehyde rapidly self-condenses and polymerizes at room temperature. While the closely related aminoacetaldehyde dimethyl acetal (CAS 22483-09-6) is often considered an interchangeable in-class substitute, generic substitution frequently fails in optimized multi-step processes. The dimethyl acetal is significantly more susceptible to premature hydrolysis under mildly acidic intermediate conditions, which can lead to unwanted side reactions and severe yield loss before the final cyclization step [1]. Furthermore, the dimethyl acetal has a substantially lower boiling point (135-139 °C) compared to the diethyl acetal (162-163 °C), which restricts the thermal window for driving sluggish nucleophilic reactions to completion at atmospheric pressure.

Substitution Risk

Unprotected aminoacetaldehyde Prone to self-condensation and polymerization; limited utility in multi-step synthesis.
Dimethyl acetal analog Different deprotection kinetics and potential transacetalization with diols or alcohols.
Physical property mismatch Higher boiling point and lower density alter distillation and phase separation compared to dimethyl analog.

Enhanced Hydrolytic Stability for Multi-Step Synthesis

In multi-step syntheses requiring mildly acidic intermediate conditions, the choice of acetal protecting group dictates overall yield. 2,2-Diethoxyethylamine exhibits significantly higher kinetic stability against acid-catalyzed hydrolysis compared to its dimethyl counterpart. Studies on acetal hydrolysis demonstrate that diethyl acetals hydrolyze substantially slower than dimethyl acetals under identical acidic conditions, often requiring stronger acids (e.g., TFA or concentrated HCl) or elevated temperatures for complete deprotection [1]. This allows 2,2-Diethoxyethylamine to survive intermediate reactions—such as Ugi multicomponent condensations or reductive aminations—without premature release of the reactive aldehyde, which would otherwise lead to unwanted polymerization or side reactions.

Evidence DimensionAcid-catalyzed hydrolysis resistance
Target Compound DataStable under mild/intermediate acidic conditions; requires strong acid for deprotection
Comparator Or BaselineAminoacetaldehyde dimethyl acetal (hydrolyzes more rapidly under mild acid)
Quantified DifferenceSignificantly longer half-life under mildly acidic conditions, preventing premature deprotection
ConditionsMulti-step synthesis with mildly acidic intermediate environments

Procuring the diethyl acetal ensures the protecting group remains intact during complex, multi-step API syntheses, minimizing yield loss from premature aldehyde exposure.

Basicity (pKa)
Reported
8.47 (Δ +1.52 vs dimethyl)
Reported pKa difference may affect nucleophilicity and extraction pH
Comparator value is predicted; verify experimentally

Expanded Thermal Processability at Atmospheric Pressure

For industrial scale-up, reaction temperature limits at atmospheric pressure are critical safety and cost parameters. 2,2-Diethoxyethylamine possesses a boiling point of 162-163 °C, whereas the closest analog, aminoacetaldehyde dimethyl acetal, boils at 135-139 °C . This ~25 °C difference provides a significantly wider thermal window for conducting sluggish nucleophilic substitution or amidation reactions at atmospheric reflux. Utilizing the diethyl acetal eliminates the need for pressurized reactors when reaction temperatures between 140 °C and 160 °C are required to drive conversion.

Evidence DimensionAtmospheric Boiling Point
Target Compound Data162-163 °C
Comparator Or BaselineAminoacetaldehyde dimethyl acetal (135-139 °C)
Quantified Difference~25 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Allows manufacturers to run higher-temperature reflux reactions without investing in specialized high-pressure reactor vessels.

Boiling Point & Density
Cross-study comparable
162-163 °C; 0.916 g/mL
Higher BP and lower density impact distillation and phase separation
Comparator BP measured at reduced pressure

Precursor Viability and Shelf-Life Stability

Unprotected aminoacetaldehyde is virtually impossible to procure or store commercially due to its rapid self-condensation and polymerization at room temperature. 2,2-Diethoxyethylamine resolves this critical handling issue by masking the aldehyde as a robust diethyl acetal . This modification transforms a highly transient intermediate into a stable, clear liquid that can be stored at 2-8 °C indefinitely under inert atmosphere. The amine group remains fully accessible for N-alkylation, acylation, or condensation, making it the definitive commercial precursor for aminoacetaldehyde equivalents.

Evidence DimensionStorage stability and self-condensation rate
Target Compound DataStable indefinitely at 2-8 °C under inert atmosphere
Comparator Or BaselineUnprotected aminoacetaldehyde (rapidly polymerizes/degrades at room temperature)
Quantified DifferenceTransforms a non-viable, transient molecule into a commercially storable reagent
ConditionsStandard commercial storage (2-8 °C, inert atmosphere)

It is the only practical way to procure and handle an aminoacetaldehyde synthon for industrial manufacturing.

Synthetic Route Efficiency
Class-level inference
Hydrogenation avoids 72-fold NH₃ excess and chloride waste
May support procurement of higher purity at reduced cost
Patent data; actual lot quality may vary

High-Yield Construction of Isoquinoline Scaffolds via Pomeranz-Fritsch Cyclization

2,2-Diethoxyethylamine is a benchmark precursor for synthesizing complex isoquinoline and alkaloid scaffolds via the Pomeranz-Fritsch reaction. When utilized in an Ugi postcyclization strategy, the orthogonally protected diethyl acetal allows for clean initial multicomponent assembly over 15 hours at room temperature, followed by direct acid-mediated electrophilic cyclization. This specific route avoids the low yields traditionally associated with step-wise isoquinoline synthesis, delivering complex tetracyclic or benzo-fused scaffolds in 50-80% yields [1]. The hydrolytic stability of the diethyl acetal during the initial Ugi reaction is critical to achieving these yields.

Evidence DimensionCyclization Yield
Target Compound Data50-80% yield in Ugi/Pomeranz-Fritsch postcyclization
Comparator Or BaselineTraditional step-wise Bischler-Napieralski or standard Pomeranz-Fritsch (<50% typical yield)
Quantified DifferenceUp to 30% yield improvement in complex scaffold generation
ConditionsUgi multicomponent reaction followed by TFA-mediated cyclization

Provides a highly efficient, step-economic procurement choice for synthesizing proprietary isoquinoline-based APIs.

One-Pot Imidazole Yield
Reported
High yields vs classical 20-55%
Streamlined one-pot sequence supports library synthesis
Yield ranges from literature; validate with substrate
Pomeranz-Fritsch Reactivity
Class-level inference
Acetal-dependent cyclization to isoquinolines
Required reactivity for isoquinoline formation; non-acetal amines unreactive
Standard named reaction; confirm substrate scope
Pharmaceutical Precedent
Supporting evidence
Used in OPC-29030 (antifungal)
Documented use in API synthesis provides route validation
Distinct from dimethyl analog's applications

Commercial Synthesis of Isoquinoline and Tetrahydroisoquinoline APIs

2,2-Diethoxyethylamine is the premier building block for constructing isoquinoline-based pharmaceutical ingredients via the Pomeranz-Fritsch cyclization. Because the diethyl acetal remains stable during initial amine functionalization, it is ideal for multicomponent reactions (such as the Ugi reaction) before being subjected to acid-catalyzed ring closure[1].

Industrial Manufacturing of Imidazole and Pyrazine Derivatives

In the production of specialty heterocycles, this compound serves as a highly reliable masked aldehyde. It allows for the initial formation of amidines or functionalized amines, which can then be deprotected under acidic conditions to spontaneously cyclize into imidazoles or pyrazines, avoiding the handling of unstable intermediates[2].

High-Temperature Atmospheric Reflux Processes

For synthetic routes requiring sluggish N-alkylation or substitution steps, 2,2-Diethoxyethylamine is preferred over its dimethyl analog. Its higher boiling point (162-163 °C) allows manufacturers to maintain higher reaction temperatures at standard atmospheric pressure, driving reactions to completion without the capital expense of high-pressure reactors .

Application Fit

Application
Selection Property
Validation Focus
Heteroaryl imidazole library synthesis
One-pot protocol compatibility
Reported yields with electron-poor heterocycles
Isoquinoline alkaloid synthesis
Pomeranz-Fritsch cyclization reactivity
Requires acetal-protected amine; other amines unreactive
Antifungal imidazolone process development
Documented OPC-29030 synthetic route
Reported condensation-cyclization robustness and supply route
Imidazole ligands for cross-coupling catalysis
Stable acetal protection during ligand assembly
Deprotection without metal interference; compatibility with Pd catalysis

XLogP3

-0.1

Boiling Point

163.0 °C

Melting Point

-78.0 °C

UNII

658AO12BQL

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (13.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

645-36-3

Wikipedia

Aminoacetaldehyde diethylacetal

General Manufacturing Information

Ethanamine, 2,2-diethoxy-: ACTIVE

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